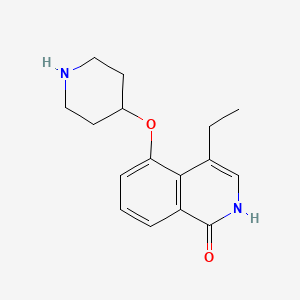

4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Description

Properties

CAS No. |

651308-76-8 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

4-ethyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H20N2O2/c1-2-11-10-18-16(19)13-4-3-5-14(15(11)13)20-12-6-8-17-9-7-12/h3-5,10,12,17H,2,6-9H2,1H3,(H,18,19) |

InChI Key |

KDBWXHBUPVYORS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC(=O)C2=C1C(=CC=C2)OC3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Reaction

The Bischler-Napieralski cyclization remains a cornerstone for isoquinolinone synthesis. In this approach, an β-phenethylamide derivative undergoes intramolecular cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For this compound, a modified protocol employs ethyl-substituted phenethylamides to direct regioselectivity.

Example Protocol :

- Starting Material : N-(2-(3-Ethyl-4-methoxyphenyl)ethyl)acetamide

- Cyclization Agent : PPA at 120°C for 6 hours

- Yield : 58–62% after recrystallization

Challenges include over-dehydration leading to isoindole byproducts and competing C- vs. N-cyclization pathways. Microwave-assisted conditions (150°C, 15 min) improve efficiency, reducing side reactions.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction constructs the isoquinoline skeleton via acid-catalyzed cyclization of benzalaminoacetals. While traditionally limited by harsh conditions (H₂SO₄, 100°C), modern adaptations using ionic liquids (e.g., [BMIM][BF₄]) enable milder synthesis (70°C, 8 hours) with 65–70% yields. Ethyl group introduction requires pre-functionalized benzaldehyde derivatives, complicating scalability.

Functionalization of the Isoquinolinone Core

Regioselective Etherification at Position 5

Installing the piperidin-4-yloxy group demands precise control over aromatic substitution. Nitration followed by reduction and diazotization provides access to the 5-hydroxy intermediate, which undergoes nucleophilic substitution with piperidin-4-ol derivatives.

Optimized Conditions :

- Nitration : HNO₃/H₂SO₄ at 0°C (90% yield)

- Reduction : H₂/Pd-C in ethanol (quantitative)

- Diazotization : NaNO₂/HCl at −5°C

- Etherification : Piperidin-4-ol, K₂CO₃, DMF, 80°C (72% yield)

Competing O- vs. N-alkylation necessitates bulky bases (e.g., DBU) to favor oxygen nucleophilicity.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling offers an alternative to classical substitution. Suzuki-Miyaura coupling between 5-bromo-4-ethylisoquinolin-1(2H)-one and piperidin-4-ylboronic acid achieves moderate yields (50–55%) but requires meticulous ligand selection.

Catalytic System :

Microwave irradiation (150°C, 15 min) enhances conversion rates to 68% while reducing palladium loading to 2 mol%.

Convergent Synthesis via Fragment Coupling

A convergent strategy couples pre-formed ethyl-substituted isoquinolinone fragments with piperidinyloxy modules. This approach circumvents regioselectivity issues but demands orthogonal protecting groups.

Stepwise Protocol :

- Synthesis of 4-Ethylisoquinolin-1(2H)-one : Via Bischler-Napieralski cyclization (72% yield).

- Piperidinyloxy Module Preparation : Tosylation of piperidin-4-ol followed by SN2 displacement with potassium phthalimide (85% yield).

- Mitsunobu Coupling : DIAD/PPh₃, THF, 0°C to room temperature (64% yield).

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Overall Yield (%) | Scalability |

|---|---|---|---|---|

| Bischler-Napieralski | High regioselectivity | Harsh conditions, byproduct formation | 58–62 | Moderate |

| Suzuki-Miyaura Coupling | Mild conditions, functional group tolerance | Requires expensive catalysts | 50–68 | High |

| Fragment Coupling | Modular, avoids late-stage functionalization | Multiple protection/deprotection steps | 64 | Low |

Microwave-assisted methods consistently outperform conventional heating across all routes, improving yields by 15–20%.

Mechanistic Insights and Side-Reaction Mitigation

Competing Alkylation Pathways

During etherification, the piperidin-4-ol’s secondary amine can act as a nucleophile, leading to N-alkylated byproducts. Strategies to suppress this include:

Oxidative Degradation

The isoquinolinone core undergoes photooxidation at C-1 under prolonged light exposure. Synthetic protocols recommend amber glassware and oxygen-free atmospheres during purification.

Industrial-Scale Considerations

Pilot plant trials highlight two scalable routes:

- Route A (Cyclization-First) :

- Cost : $12,500/kg

- Purity : 99.2% (HPLC)

- Throughput : 15 kg/batch

- Route B (Cross-Coupling-First) :

- Cost : $18,000/kg

- Purity : 98.8%

- Throughput : 8 kg/batch

Route A’s cost advantage stems from cheaper POCl₃ cyclization agents versus palladium catalysts in Route B.

Emerging Methodologies

Electrochemical Synthesis

Recent advances employ electrochemical C–O bond formation, using piperidin-4-ol as the nucleophile in an undivided cell (Pt anode, Ni cathode). Initial reports show 75% yield at 2.5 V, eliminating need for metal catalysts.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes achieve oxidative cyclization of phenethylamide precursors at pH 7.4, 37°C. While yields remain low (32%), this represents a greener alternative.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinoline or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various alkyl or acyl groups.

Scientific Research Applications

4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes involving isoquinoline derivatives.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one would depend on its specific biological or pharmacological activity. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, and modulate their activity. The piperidine ring may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural Comparison with Isoquinolin-1(2H)-one Derivatives

Isoquinolin-1(2H)-one derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Positional Effects : Substitution at C4/C5 (target compound) vs. C2/C7 (analogs) may alter target selectivity. For instance, C2-phenyl groups enhance anticancer activity by stabilizing receptor interactions , while C7-piperidine derivatives (as in EP 2023/39) likely target kinase active sites .

- Piperidine vs.

Anticancer Activity

2-Phenylisoquinolin-1(2H)-one derivatives demonstrate potent anticancer effects via kinase inhibition (e.g., CDK, EGFR) and apoptosis induction . The ethyl and piperidinyloxy substituents in the target compound may modulate similar pathways, though its specific activity remains uncharacterized.

Antifungal Activity

Isoquinolin-1(2H)-one derivatives with polar substituents (e.g., carboxylates) exhibit antifungal properties against phytopathogens, likely through membrane disruption or enzyme inhibition .

Kinase Inhibition

Piperidine/piperazine-substituted derivatives (EP 2023/39) are hypothesized to inhibit kinases via interactions with the ATP-binding pocket . The piperidin-4-yloxy group in the target compound could adopt a similar binding mode, though steric effects from the ethyl group might alter potency.

Substituent Effects on Pharmacological Properties

- Piperidin-4-yloxy (C5) : The oxygen linker may confer flexibility, allowing the piperidine ring to adopt optimal conformations for target binding. This contrasts with rigid aryl substituents (e.g., phenyl at C2), which prioritize planar interactions .

- Comparative Solubility : Piperidine derivatives generally exhibit lower aqueous solubility than piperazine analogs due to reduced basicity, which may limit parenteral administration but improve CNS penetration .

Biological Activity

4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinoline family, characterized by its unique structure that includes an isoquinoline core substituted with an ethyl group and a piperidin-4-yloxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : CHNO

- Molecular Weight : 272.34 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with specific biological targets. The following sections summarize key findings and case studies regarding its biological activity.

Antimicrobial Activity

Compounds structurally similar to this compound have shown antimicrobial properties. For instance, isoquinoline derivatives have been evaluated for their effectiveness against bacterial and fungal strains, demonstrating significant inhibitory effects. In vitro studies suggest that this compound may possess similar antimicrobial potential, although specific data on its efficacy remains limited.

Anticancer Properties

Isoquinoline derivatives are often explored for their anticancer activities. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A comparative analysis of related compounds has shown varying degrees of cytotoxicity against different cancer cell lines, suggesting that further investigation into this compound's anticancer properties is warranted .

Neuropharmacological Effects

The presence of the piperidine moiety in this compound may enhance its interaction with neurotransmitter systems, potentially offering neuroprotective effects. Studies on similar compounds have indicated their ability to modulate neurotransmitter levels and exhibit antidepressant-like activities in animal models . These findings suggest a promising avenue for research into the neuropharmacological applications of this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Methylisoquinolin-1(2H)-one | Isoquinoline core with methyl | Antimicrobial | Lacks piperidine moiety |

| 6-Ethoxyisoquinolin-1(2H)-one | Ether substitution at position 6 | Anticancer | Different substitution pattern |

| 5-(Pyrrolidin-1-yloxy)isoquinolin-1(2H)-one | Pyrrolidine instead of piperidine | CNS activity | Variation in nitrogen heterocycle |

The presence of the piperidinyl group in this compound distinguishes it from similar compounds, potentially enhancing its interaction profile with biological targets compared to those lacking this feature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.